molecular formula C10H10N2O3 B8257293 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine

2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine

Cat. No.: B8257293
M. Wt: 206.20 g/mol
InChI Key: DORVBZJYTDSJET-UHFFFAOYSA-N
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Description

2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a dihydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine typically involves the reaction of 3,6-dihydro-2H-pyran-4-ylboronic acid with 5-nitropyridine under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents like toluene or ethanol.

Major Products Formed

    Reduction: 2-(3,6-dihydro-2H-pyran-4-yl)-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Coupling: More complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. The dihydropyran moiety can provide additional binding interactions through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine is unique due to the presence of both a nitro group and a dihydropyran moiety

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-12(14)9-1-2-10(11-7-9)8-3-5-15-6-4-8/h1-3,7H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORVBZJYTDSJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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